2-Chloro-6-fluoro-4-methoxyquinoline
Description
Significance of the Quinoline (B57606) Heterocyclic System in Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govnih.gov First isolated from coal tar in 1834, its unique structural and electronic properties make it a valuable precursor for a multitude of complex organic molecules. mdpi.comrsc.org The quinoline system is a prominent feature in numerous natural products, particularly alkaloids, and forms the core of many synthetic compounds with significant physiological activities. nih.govnih.gov Its aromatic nature allows for various substitution reactions, enabling chemists to modulate its properties precisely. nih.gov The versatility of the quinoline ring has led to the development of a wide range of synthetic methodologies, from classical condensation reactions like the Skraup and Friedländer syntheses to modern transition-metal-catalyzed C-H functionalization techniques. mdpi.comnih.govsci-hub.se
Overview of Substituted Quinoline Scaffolds in Advanced Chemical Methodologies
The functionalization of the quinoline core with various substituents dramatically expands its chemical utility and biological relevance. nih.govrsc.org The introduction of halogen atoms (e.g., chlorine, fluorine) and alkoxy groups (e.g., methoxy) onto the quinoline scaffold is a key strategy in medicinal chemistry to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. nih.gov Halogenation, for instance, can enhance binding affinity to biological targets and improve metabolic stability. nih.govrsc.org Alkoxy groups, such as the methoxy (B1213986) group, can influence a compound's solubility and electronic distribution. nih.gov
These substituted quinolines serve as critical intermediates in the synthesis of a diverse array of more complex molecules. nih.gov Advanced chemical methodologies, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalytic processes, are frequently employed to construct and further modify these scaffolds. mdpi.comrsc.org The strategic placement of substituents like those in 2-Chloro-6-fluoro-4-methoxyquinoline provides multiple reactive sites for building molecular complexity, making such compounds highly valuable in the synthesis of targeted therapeutic agents and functional materials. rsc.orgnih.gov
Research Context for this compound
The compound this compound emerges from a research context focused on creating functionalized building blocks for drug discovery and materials science. This specific substitution pattern suggests its role as a versatile chemical intermediate.
2-Chloro Position: The chlorine atom at the C2 position of the quinoline ring is a key functional handle. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of a wide variety of nucleophiles (such as amines, alcohols, and thiols) to build more complex derivatives.
6-Fluoro Position: The fluorine atom at the C6 position is a common modification in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the ring system and can improve metabolic stability and binding affinity to target proteins.
4-Methoxy Position: The methoxy group at the C4 position is an electron-donating group that can influence the reactivity of the quinoline ring system. It is also a feature found in many biologically active quinoline derivatives. nih.gov
Therefore, this compound is primarily designed as a precursor molecule. Researchers in pharmaceutical and agrochemical synthesis would utilize this compound to systematically generate libraries of novel quinoline derivatives for biological screening. The combination of a reactive chloro group with modulating fluoro and methoxy substituents makes it a valuable tool for developing new lead compounds in drug discovery programs.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 186663-30-1 |
| Molecular Formula | C₁₀H₇ClFNO |
| Molecular Weight | 211.62 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-10(11)13-8-3-2-6(12)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCKQKFSJPYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290499 | |
| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860296-85-1 | |
| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860296-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluoro-4-methoxyquinoline | |
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Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Methoxyquinoline and Structural Analogues
Retrosynthetic Approaches to the 2-Chloro-6-fluoro-4-methoxyquinoline Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several disconnections are plausible, primarily revolving around the formation of the quinoline (B57606) core and the installation of its substituents.
A primary disconnection targets the C-Cl and C-O bonds at the 2- and 4-positions, respectively. The 2-chloro group can be retrosynthetically derived from a 2-quinolone (a lactam), and the 4-methoxy group from a 4-hydroxy substituent. This leads to the key intermediate, 6-fluoro-4-hydroxyquinolin-2(1H)-one . This intermediate is highly valuable as the hydroxy and lactam functionalities can be converted to chloro and methoxy (B1213986) groups in the final steps of the synthesis.
Further deconstruction of 6-fluoro-4-hydroxyquinolin-2(1H)-one can proceed via established quinoline ring-forming reactions. Applying the logic of the Conrad-Limpach synthesis, the quinolone ring can be disconnected across the N1-C2 and C4-C4a bonds. This approach identifies a substituted aniline (B41778), specifically 4-fluoroaniline (B128567) , and a β-ketoester like diethyl malonate as the precursor fragments. This strategy builds the heterocyclic ring first and functionalizes it later.
An alternative disconnection, based on the Vilsmeier-Haack cyclization, would involve breaking the N1-C8a and C2-C3 bonds. This route leads back to an N-arylacetamide, such as N-(4-fluorophenyl)acetamide . While effective for creating the 2-chloroquinoline (B121035) core, this method typically introduces a formyl group at the 3-position, which would necessitate a subsequent removal step. A retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Foundational Quinoline Ring Formation Strategies
Several classical named reactions provide the foundation for constructing the quinoline scaffold. Their adaptation is crucial for preparing halogenated derivatives like the target compound.
The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). nih.gov While powerful, the reaction is known for being extremely exothermic and employs harsh acidic conditions.
For the synthesis of halogenated quinolines, a substituted aniline such as 4-fluoroaniline would be used. The primary challenge is regioselectivity; the cyclization of 4-fluoroaniline could potentially yield both 6-fluoro- and 8-fluoroquinoline (B1294397) isomers. The electronic effects of the fluorine substituent influence the position of the electrophilic attack on the benzene (B151609) ring. Generally, the para-directing nature of the amino group and the deactivating effect of the halogen guide the cyclization.
| Reaction | Starting Materials | Conditions | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Harsh conditions, potential for violent reaction; often requires moderation with ferrous sulfate (B86663). |
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or base. niscpr.res.inwikipedia.org This method offers a more convergent and often milder alternative to the Skraup synthesis for producing substituted quinolines.
To apply this to a this compound framework, a hypothetical starting material would be a derivative of 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone. The other reactant would need to provide the C2 and C3 atoms of the quinoline ring. For instance, reaction with ethyl chloroacetate (B1199739) could potentially lead to a 2-chloro-3-carbethoxy-6-fluoroquinoline intermediate. However, the availability of the required ortho-aminoaryl carbonyl compounds with the desired substitution pattern is a significant limitation of this approach. wikipedia.org
| Reaction | Reactant A | Reactant B | Catalyst |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Compound with α-methylene group (e.g., ketone, ester) | Acid or Base |
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and for the synthesis of certain heterocyclic systems. ijpcbs.com A particularly relevant application is the cyclization of N-arylacetamides using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net This reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the enol form of the acetamide, followed by cyclization and dehydration.
Starting with N-(4-fluorophenyl)acetamide, this method would be expected to produce 2-chloro-6-fluoroquinoline-3-carbaldehyde. chemijournal.com This intermediate is highly functionalized and can be a precursor to the target molecule. The key advantages are the direct incorporation of the 2-chloro substituent and the use of readily available acetanilides. The primary disadvantage is the introduction of a 3-formyl group, which is not present in the target molecule and would require a subsequent deformylation step.
Table 1: Vilsmeier-Haack Cyclization of Substituted Acetanilides
| Starting Acetanilide | Reagents | Product | Reference |
|---|---|---|---|
| Acetanilide | POCl₃, DMF | 2-Chloro-3-formylquinoline | researchgate.net |
| N-(4-methylphenyl)acetamide | POCl₃, DMF | 2-Chloro-6-methyl-3-formylquinoline | chemijournal.com |
Other classical methods are highly suitable for constructing the specific substitution pattern of the target molecule.
Conrad-Limpach Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at high temperatures via thermal cyclization of an intermediate anil) or 2-hydroxyquinolines. For the target molecule, reacting 4-fluoroaniline with diethyl malonate under thermal conditions (around 250 °C) would lead to the formation of the key intermediate, 6-fluoro-4-hydroxyquinolin-2(1H)-one. synarchive.com This method is powerful because it directly establishes the 4-hydroxy and 2-oxo functionalities required for conversion to the final product.
Gould-Jacobs Reaction : This is a related and highly effective method for preparing 4-hydroxyquinolines. wikipedia.org It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. drugfuture.commdpi.com The resulting product is typically a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). lookchem.com This route has been successfully applied to the synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids, demonstrating its utility for halogenated systems. lookchem.com Starting with 4-fluoroaniline, this reaction provides a reliable pathway to the 6-fluoro-4-hydroxyquinoline (B1304773) core.
Direct Synthesis of this compound
While no single-step synthesis for this compound is prominently reported, a highly plausible and efficient multi-step route can be constructed based on the foundational reactions discussed above and literature precedents for analogous structures. atlantis-press.comgoogle.com
A logical sequence would be as follows:
Cyclization to form the quinolone core : The synthesis would commence with the reaction of 4-fluoroaniline with diethyl malonate . This condensation, followed by thermal cyclization at high temperatures (e.g., ~250 °C in a high-boiling solvent like diphenyl ether), follows the Conrad-Limpach pathway to yield 6-fluoro-4-hydroxyquinolin-2(1H)-one . This step establishes the basic heterocyclic framework with the correct fluorine substitution.
Chlorination of the 2-position : The lactam functionality of the quinolin-2-one can be converted to a chloride. Treatment of 6-fluoro-4-hydroxyquinolin-2(1H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) , often with gentle heating, would selectively yield 2-chloro-6-fluoro-4-hydroxyquinoline .
Methylation of the 4-hydroxy group : The final step is the conversion of the 4-hydroxy group to a 4-methoxy group. This is a standard O-alkylation reaction. Reacting 2-chloro-6-fluoro-4-hydroxyquinoline with a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a suitable base (e.g., potassium carbonate, K₂CO₃) in an inert solvent (e.g., acetone, DMF) would furnish the final product, This compound .
This proposed pathway is robust, relying on well-established and high-yielding transformations in heterocyclic chemistry, and uses readily accessible starting materials.
Strategies for Regioselective Introduction of Chloro and Fluoro Substituents
The regioselective placement of halogen atoms on the quinoline scaffold is a foundational aspect of the synthesis. The strategies for introducing the C6-fluoro and C2-chloro substituents are distinct and are typically accomplished at different stages of the synthetic sequence.
Introduction of the 6-Fluoro Group : The fluorine atom at the C-6 position is most commonly incorporated by utilizing a fluorine-substituted starting material. The synthesis typically begins with a commercially available substituted aniline, in this case, 4-fluoroaniline . This aniline derivative is then subjected to a cyclization reaction to build the quinoline ring system. Classic quinoline syntheses such as the Conrad-Limpach or Doebner-von Miller reactions can be adapted for this purpose. By starting with 4-fluoroaniline, the fluorine atom is pre-positioned at the desired location on the benzene ring portion of the quinoline scaffold.
Introduction of the 2-Chloro Group : The chlorine atom at the C-2 position is generally introduced after the formation of the heterocyclic ring. A common and effective method involves the cyclization of 4-fluoroaniline with a reagent like diethyl malonate, which, after thermal rearrangement, produces a 6-fluoro-4-hydroxy-2(1H)-quinolone intermediate. This quinolone exists in tautomeric equilibrium. Treatment of this intermediate with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃) , effectively converts the hydroxyl and oxo groups into chloro substituents. This reaction typically yields a 2,4-dichloro-6-fluoroquinoline (B1384811), setting the stage for subsequent functionalization. A novel approach for the regioselective chlorination of quinoline derivatives has also been explored using a microfluidic reactor. vapourtec.com
Methodologies for the Site-Specific Installation of the 4-Methoxy Moiety
With the 2,4-dichloro-6-fluoroquinoline intermediate in hand, the next step is the selective installation of the methoxy group at the C-4 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. This difference in reactivity is a well-established principle in quinoline chemistry and allows for high site-selectivity.
The reaction is typically performed by treating the 2,4-dichloro-6-fluoroquinoline with sodium methoxide (B1231860) (NaOMe) in a suitable solvent such as methanol. The methoxide ion preferentially attacks the C-4 position, displacing the chloride ion to yield the desired this compound. The lower reactivity of the C-2 chloro group ensures it remains intact under controlled reaction conditions, making it available for later-stage modifications. The alkylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been studied, showing that methylation can occur at different positions depending on the reaction conditions. mdpi.com
Multi-step Reaction Sequences and Process Optimization
The complete synthesis of this compound is a multi-step process that combines the aforementioned strategies into a coherent sequence. A representative synthetic route is outlined below:
Cyclization : Reaction of 4-fluoroaniline with diethyl malonate, followed by thermal cyclization to form 6-fluoro-4-hydroxy-2(1H)-quinolone.
Chlorination : Conversion of the quinolone intermediate to 2,4-dichloro-6-fluoroquinoline using phosphorus oxychloride.
Methoxylation : Regioselective substitution of the C-4 chloro group with a methoxy group using sodium methoxide to afford the final product, this compound.
Optimization of this process involves careful control of reaction parameters at each step. Key variables include temperature, reaction time, solvent, and the stoichiometry of reagents. For instance, in the chlorination step, temperature control is crucial to prevent side reactions. In the methoxylation step, using a modest excess of sodium methoxide and maintaining a controlled temperature ensures selective reaction at C-4 without disturbing the C-2 chlorine. The development of environmentally friendly, solvent-free, and catalyst-free conditions represents an area of ongoing research for quinoline synthesis optimization. jocpr.comresearchgate.net
Advanced Synthetic Transformations in Quinoline Chemistry
The synthetic utility of this compound is greatly enhanced by the presence of the 2-chloro substituent, which serves as a versatile functional handle for advanced synthetic transformations, particularly transition metal-catalyzed coupling reactions.
Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the quinoline core. nih.gov The electron-deficient nature of the quinoline ring and the presence of the C-2 chloro group make the target compound an excellent substrate for such transformations.
Suzuki-Miyaura Cross-Coupling in Halogenated Quinoline Derivatives
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. yonedalabs.com In the context of this compound, the 2-chloro position can be readily functionalized with a wide array of aryl, heteroaryl, or alkyl groups. nih.govmdpi.com
The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) or Palladium(II) acetate , along with a phosphine (B1218219) ligand. researchgate.net A base, such as sodium carbonate or potassium carbonate , is required to facilitate the transmetalation step of the catalytic cycle. yonedalabs.comresearchgate.net The versatility of this reaction allows for the synthesis of a large library of 2-substituted quinoline derivatives from a common intermediate. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Quinolines
| Electrophile | Nucleophile (Boronic Acid) | Catalyst | Base | Solvent | Yield |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Water | 82% |
| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Water | 75% |
| 4-Chloro quinoline derivatives | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | N/A |
Data sourced from references researchgate.netsphinxsai.com. This table is illustrative of typical conditions for Suzuki-Miyaura reactions on related halo-quinoline systems.
Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura reaction, the 2-chloro group on the quinoline scaffold is amenable to a variety of other palladium-catalyzed transformations. These reactions further expand the chemical space accessible from this intermediate.
C-C Bond Formations :
Sonogashira Coupling : This reaction couples the 2-chloroquinoline with a terminal alkyne to introduce an alkynyl substituent, a valuable functional group in organic synthesis.
Heck Coupling : This reaction can form a C-C bond between the 2-position of the quinoline and an alkene.
Isocyanide Insertion : Palladium catalysis can mediate the insertion of isocyanides into the C-Cl bond, leading to the formation of novel heterocyclic structures fused to the quinoline ring through amidation and cyclization reactions. rsc.org
C-Heteroatom Bond Formations :
Buchwald-Hartwig Amination : This is a powerful method for forming C-N bonds. It allows for the reaction of the 2-chloroquinoline with a wide range of primary and secondary amines to produce 2-aminoquinoline (B145021) derivatives. This reaction is a cornerstone of modern medicinal chemistry for introducing nitrogen-containing functional groups. mdpi.com
These advanced transformations underscore the value of this compound not just as a final product, but as a key intermediate for creating diverse and complex molecular architectures.
C-H Bond Functionalization Strategies for Quinolines
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including quinolines. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Iridium-Catalyzed Borylation of Fluoroquinolines
Iridium-catalyzed C-H borylation has become a pivotal method for the functionalization of heteroaromatic compounds. nih.govacs.org This reaction introduces a versatile boronic ester group onto the quinoline core, which can then be subjected to a wide array of subsequent transformations.
In the context of fluoroquinolines, iridium catalysis provides a regioselective means to install a boryl group. The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, in conjunction with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org The choice of solvent and temperature is crucial for achieving high yields and selectivity. For instance, heating the reaction mixture in THF at 80 °C has been shown to be effective for the borylation of 6-fluoroquinolines. nih.govacs.org
A key advantage of this methodology is its functional group tolerance, allowing for the borylation of quinolines bearing various substituents. The resulting quinoline boronic esters are stable intermediates that can be readily converted to other functional groups, for example, through Suzuki cross-coupling reactions to form C-C bonds or through oxidation to introduce a hydroxyl group.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | dtbpy | THF | 80 | 98 |
| 2 | phen | THF | 80 | 85 |
| 3 | dtbpy | CPME | 100 | No Conversion |
Direct C-H Chlorination and Fluorination Methodologies
The direct introduction of halogen atoms onto the quinoline nucleus via C-H activation is a highly desirable transformation.
Direct C-H Fluorination: The direct C-H fluorination of azaarenes, including quinolines, presents a significant challenge due to the high reactivity of fluorinating agents and the often-low reactivity of the C-H bonds. nih.gov However, recent advances have enabled such transformations. One notable method involves an electron-transfer-enabled concerted nucleophilic fluorination. nih.gov This approach utilizes a fluorinating reagent, such as Selectfluor, in the presence of a photosensitizer like xanthone (B1684191) and an additive like Et₃N·HCl. nih.gov The reaction proceeds through a radical mechanism, allowing for the fluorination of quinolines at various positions. The regioselectivity is influenced by the electronic properties of the quinoline ring, with a preference for the more electrophilic sites. For instance, the fluorination of unsubstituted quinoline can yield a mixture of C2 and C4-fluorinated products. acs.org
Direct C-H Chlorination: Direct C-H chlorination of quinolines is an area of active research, with various methods being developed to achieve regioselectivity. nih.gov While many traditional chlorination methods exist, direct C-H activation approaches offer a more streamlined synthesis. One strategy for regioselective halogenation involves the use of directing groups. nih.gov For instance, the nitrogen atom of the quinoline ring can direct metallation to the C2 and C8 positions. However, achieving chlorination at other positions often requires more specialized methods. A review of recent advances highlights that directing groups and the coordination with a catalyst are key for enhancing regioselectivity in direct C-H chlorination reactions. nih.gov
Oxidative Aromatization Procedures in Quinoline Synthesis
Many synthetic routes to quinolines proceed through dihydroquinoline intermediates, which then require an oxidative aromatization step to furnish the final aromatic product. A variety of oxidizing agents and conditions have been developed for this purpose.
One common and effective oxidant for the dehydrogenation of dihydroquinolines is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This reagent is known for its high efficiency and relatively short reaction times. The reaction is typically carried out in an inert solvent, and the product can often be isolated easily. nih.gov Other oxidizing systems that have been employed include manganese dioxide (MnO₂), N-bromosuccinimide (NBS), and bromine. nih.gov
More recently, methods utilizing transition-metal-activated persulfate salts have been developed as an economical and environmentally benign alternative. acs.orgfao.org For example, the combination of sodium persulfate (Na₂S₂O₈) with a catalytic amount of a copper salt, such as CuSO₄, in a mixed solvent system like acetonitrile (B52724)/water, has been shown to efficiently oxidize 3,4-dihydroquinolin-2(1H)-ones to their corresponding quinolin-2(1H)-ones. acs.orgfao.org
Photochemical and Electrochemical Synthetic Approaches
Photochemical Synthesis: Photochemical methods offer a unique avenue for the synthesis and functionalization of quinolines, often proceeding under mild conditions and with high selectivity. Visible-light-mediated reactions have gained prominence in this area. For example, a photochemical C-H hydroxyalkylation of quinolines has been developed that proceeds via a radical pathway. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon absorption of blue light, which then add to the quinoline ring. nih.gov A key advantage of this approach is that it avoids the need for external oxidants. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a powerful and sustainable tool for organic synthesis, often avoiding the use of stoichiometric chemical oxidants or reductants. In the context of quinoline synthesis, electrochemical approaches have been employed for various transformations. For instance, the selective synthesis of tetrahydroquinoline derivatives can be achieved through the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile as both a hydrogen source and a cyanomethyl precursor. rsc.org The electrochemical properties of quinoline derivatives have also been investigated, with studies showing a strong correlation between the chemical structure and the reduction and oxidation potentials. nih.gov
Principles of Sustainable Synthesis in Quinoline Compound Preparation
The principles of green chemistry are increasingly influencing the design of synthetic routes to important molecules like quinolines. ijpsjournal.comnih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.
Key aspects of sustainable quinoline synthesis include:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. Green approaches favor the use of more environmentally friendly solvents such as water, ethanol (B145695), or ionic liquids. tandfonline.com
Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. This includes the use of solid acid catalysts, metal-organic frameworks, and biocatalysts.
Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com
Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are preferred. C-H activation and one-pot reactions are examples of strategies that can improve atom economy. researchgate.net
Renewable Feedstocks: While not yet widely implemented for quinoline synthesis, the use of starting materials derived from renewable resources is a long-term goal of sustainable chemistry.
By embracing these principles, chemists are developing new and improved ways to synthesize quinolines that are not only effective but also have a reduced environmental footprint. eurekaselect.com
Reaction Mechanisms and Chemical Transformations of 2 Chloro 6 Fluoro 4 Methoxyquinoline
Nucleophilic Aromatic Substitution (SNAr) at the Quinoline (B57606) Nucleus
The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. In 2-Chloro-6-fluoro-4-methoxyquinoline, the chloro substituent at the C2 position is the primary site for such reactions.
The reactivity of the quinoline nucleus towards SNAr is significantly modulated by its substituents. The nitrogen atom in the ring acts as a strong electron-withdrawing group, reducing electron density, especially at the C2 and C4 positions. This inherent electronic deficiency is further amplified by the inductive effect of the chloro and fluoro substituents.
The methoxy (B1213986) group at the C4 position exerts a dual electronic influence. While it has an electron-withdrawing inductive effect (-I), its electron-donating mesomeric effect (+M) is more significant, increasing electron density at the C3 and C5 positions. However, its influence on the reactivity at the C2 position is less direct. Regioselectively, nucleophilic attack is overwhelmingly favored at the C2 position due to the presence of the chlorine leaving group and the activating effect of the ring nitrogen. Substitution at the C4 position would require the displacement of the methoxy group, which is a poorer leaving group compared to chloride, and substitution at the C6 position would necessitate the displacement of a fluoride from a benzene (B151609) ring, which is generally less reactive in SNAr than a chloro-substituted pyridine ring.
The mechanism of SNAr reactions has been a subject of detailed investigation, with both stepwise and concerted pathways being identified. The classical stepwise mechanism proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. A concerted mechanism, on the other hand, involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously springernature.comresearchgate.net.
The choice between a stepwise and concerted pathway is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the electronic properties of the aromatic ring researchgate.netstackexchange.com. For a reaction to proceed stepwise, the Meisenheimer intermediate must be sufficiently stable. This is often the case when the aromatic ring is highly electron-deficient, for instance, when it bears multiple strong electron-withdrawing groups like nitro groups, and when the leaving group is poor, such as fluoride springernature.comstackexchange.com.
In the case of this compound, the quinoline ring is activated by the ring nitrogen and the C6-fluoro group. However, it is not as electron-deficient as systems substituted with multiple nitro groups. With chloride as the leaving group, which is a better leaving group than fluoride, the putative Meisenheimer complex would be less stable. This suggests that SNAr reactions at the C2 position of this molecule are likely to favor a concerted or a borderline mechanism where the Meisenheimer complex is a very transient intermediate rather than a deeply stabilized species researchgate.netstackexchange.com. Recent studies have indicated that concerted mechanisms are more common in SNAr reactions than previously thought, especially when good leaving groups like chloride or bromide are involved springernature.comstackexchange.com.
As discussed, a Meisenheimer complex is a key intermediate in the stepwise SNAr mechanism. Its formation involves the addition of a nucleophile to the electron-deficient aromatic ring, resulting in a negatively charged, non-aromatic species. The stability of this complex is crucial for the reaction to follow a stepwise path.
For this compound, a hypothetical Meisenheimer complex formed by the attack of a nucleophile (Nu⁻) at the C2 position would have the negative charge delocalized over the quinoline ring system, with resonance structures placing the charge on the electronegative nitrogen atom and the carbons of the ring.
The stability of this intermediate would be enhanced by the electron-withdrawing fluoro group at C6. However, the electron-donating methoxy group at C4 might have a slight destabilizing effect. Given that chloride is a relatively good leaving group, the energy barrier for the expulsion of the chloride ion from the intermediate is expected to be low, making the intermediate short-lived. Therefore, while the formation of a Meisenheimer-like transition state is certain, the existence of a stable, observable Meisenheimer intermediate in reactions of this compound is less likely compared to systems with poorer leaving groups and stronger electron-withdrawing substituents researchgate.net.
Electrophilic Aromatic Substitution Reactions on the Quinoline System
Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally more challenging than on benzene due to the deactivating effect of the heterocyclic nitrogen atom. The pyridine ring is strongly deactivated towards electrophiles. Consequently, electrophilic attack occurs preferentially on the benzenoid ring imperial.ac.ukquimicaorganica.org.
Considering these combined effects, the most likely positions for electrophilic attack are C5 and C8. The C5 position is activated by the C4-methoxy group and directed by the C6-fluoro group. The C8 position is also a common site for electrophilic substitution in quinolines quimicaorganica.orgyoutube.com. The pyridine ring, being highly electron-deficient, is generally unreactive towards electrophiles unless under harsh conditions imperial.ac.ukreddit.com.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Substituents | Predicted Reactivity |
|---|---|---|
| C5 | Activated by C4-OCH₃, Directed by C6-F | Most favored site |
| C7 | Directed by C6-F | Less favored site |
| C8 | Favorable position in quinoline SEAr | Possible site |
Alkylation and Acylation Processes of Quinoline Derivatives
Alkylation and acylation reactions can occur on the quinoline ring system. Of particular mechanistic interest is the competition between N-alkylation and O-alkylation in related quinolone structures, which can exist in tautomeric equilibrium with hydroxypyridines.
While this compound itself does not have the typical quinolone structure (a carbonyl group at C2 or C4), it is important to consider its relationship to the corresponding quinolone. The 4-methoxyquinoline can be considered an O-alkylated form of a 4-quinolone. The study of N- vs. O-alkylation is typically relevant for ambident nucleophiles like the anion of a 4-quinolone.
The alkylation of 2(1H)- and 4(1H)-quinolones can yield a mixture of N-alkylated and O-alkylated products nih.gov. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the counter-ion nih.govnih.govresearchgate.net.
Generally, O-alkylation is favored under conditions that promote reaction at the more electronegative oxygen atom (hard-hard interactions), such as using silver salts in non-polar solvents. Conversely, N-alkylation is often favored in polar aprotic solvents like DMF with sodium or potassium salts, where the reaction occurs at the more nucleophilic nitrogen atom (soft-soft interactions) nih.gov. Steric hindrance around the nitrogen or oxygen atom can also play a significant role in determining the outcome nih.gov.
For a hypothetical corresponding 6-fluoro-2-chloro-4-quinolone, direct alkylation would likely lead to a mixture of products. The electronic effects of the fluoro and chloro substituents would influence the nucleophilicity of the nitrogen and oxygen atoms of the quinolone anion.
Table 3: Factors Influencing N- vs. O-Alkylation in Quinolones
| Factor | Favors N-Alkylation | Favors O-Alkylation |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | Non-polar (e.g., Benzene) |
| Counter-ion | Alkali metal (e.g., Na⁺, K⁺) | Silver (Ag⁺) |
| Alkylating Agent | Soft electrophiles | Hard electrophiles |
Regiochemical Control in Alkylation Reactions
Alkylation of the quinoline nucleus can occur at either a carbon or the nitrogen atom, and the regioselectivity of this reaction is intricately controlled by the electronic properties of the substituents and the nature of the alkylating agent. In this compound, the interplay of the chloro, fluoro, and methoxy groups dictates the preferred site of alkylation.
The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to direct alkylation (N-alkylation) to form a quaternary quinolinium salt. The presence of electron-donating groups generally enhances the nucleophilicity of the nitrogen. However, in this molecule, the electron-withdrawing inductive effects of the chloro and fluoro substituents decrease the electron density on the nitrogen atom, making it less nucleophilic compared to unsubstituted quinoline. Conversely, the methoxy group at the 4-position, while having an electron-withdrawing inductive effect, can exert a modest electron-donating mesomeric effect, though its impact on the distal nitrogen is limited.
Carbon alkylation (C-alkylation) typically proceeds via electrophilic substitution on the carbocyclic ring or nucleophilic addition to the heterocyclic ring. Given the electron-deficient nature of the pyridine ring, electrophilic attack is more likely to occur on the benzene ring. The methoxy group is an activating, ortho-para directing group, which would favor alkylation at the C5 and C3 positions. However, the C3 position is on the pyridine ring and sterically hindered. The fluorine atom at C6 has a weak deactivating effect. Therefore, electrophilic alkylation, if it occurs, would likely be directed to the C5 position.
More commonly, for quinolines bearing a halogen at the 2-position, nucleophilic aromatic substitution (SNAr) is a predominant pathway. However, direct alkylation via a carbanionic nucleophile is also a possibility. The regiochemical outcome of such reactions is highly dependent on the reaction conditions and the specific alkylating agent used.
| Alkylation Type | Probable Site | Influencing Factors |
| N-Alkylation | Nitrogen | Reduced nucleophilicity due to -I effect of Cl and F. |
| C-Alkylation (Electrophilic) | C5 | Activating effect of the -OCH3 group. |
| C-Alkylation (Nucleophilic) | C2 | Displacement of the chloro group by an alkyl nucleophile. |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of the this compound scaffold can lead to a variety of functionalized derivatives. The susceptibility of the molecule to these transformations is influenced by the electron density of the quinoline ring system.
Oxidation: The quinoline ring is generally resistant to oxidation due to its aromatic stability. However, under strong oxidizing conditions, the carbocyclic ring can be cleaved. The presence of the electron-donating methoxy group can increase the electron density of the benzene ring, potentially making it more susceptible to oxidative degradation compared to the pyridine ring. Oxidation can also occur at the nitrogen atom to form an N-oxide. The formation of the N-oxide is a common transformation for pyridines and quinolines and can facilitate further functionalization of the ring, particularly at the C2 position.
Reduction: The heterocyclic ring of quinoline is more susceptible to reduction than the benzenoid ring. Catalytic hydrogenation of quinolines typically leads to the corresponding 1,2,3,4-tetrahydroquinolines. In the case of this compound, the chloro substituent at the C2 position can be reductively cleaved (hydrodehalogenation) using various reducing agents, such as hydrogen gas with a palladium catalyst. The choice of reducing agent and reaction conditions can allow for selective reduction of the pyridine ring or dehalogenation. For instance, milder reducing agents might selectively reduce the C=N bond, while more forcing conditions could lead to the reduction of the entire heterocyclic ring and/or removal of the chlorine atom.
| Transformation | Reagent/Condition | Expected Product |
| N-Oxidation | m-CPBA, H2O2 | This compound N-oxide |
| Reduction (Dehalogenation) | H2, Pd/C | 6-Fluoro-4-methoxyquinoline |
| Reduction (Ring Hydrogenation) | NaBH4, PtO2 | 2-Chloro-6-fluoro-4-methoxy-1,2,3,4-tetrahydroquinoline |
Intramolecular Rearrangement Reactions Involving Quinoline Scaffolds
Intramolecular rearrangements of quinoline scaffolds can provide access to novel heterocyclic systems. While specific rearrangement reactions for this compound are not extensively documented, several classical rearrangements known for quinoline derivatives could potentially be induced under appropriate conditions.
One such example is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl system. Although a classical Smiles rearrangement is not immediately apparent for this molecule, derivatives of this compound, where a suitable nucleophilic tether is introduced, could potentially undergo such transformations.
Another possibility is photochemical rearrangements. Quinolines are known to undergo photochemical reactions, including rearrangements, upon UV irradiation. The specific substituents on this compound would influence the energy levels of the excited states and could direct the molecule towards specific rearrangement pathways, potentially leading to the formation of isomers or novel ring systems. Research has shown that intramolecular radical rearrangement reactions can be used to synthesize substituted decahydroquinolines from suitably functionalized precursors nih.govacs.org.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M•+) and various fragment ions. The fragmentation of quinoline (B57606) derivatives is influenced by the stability of the quinoline ring system and the nature of its substituents.
For 2-Chloro-6-fluoro-4-methoxyquinoline (C₁₀H₇ClFNO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 211.6 g/mol ), showing a characteristic M+2 peak with about one-third the intensity of the M+ peak due to the isotopic abundance of ³⁷Cl.
Expected Fragmentation Pathways:
The fragmentation of the quinoline ring often proceeds through the loss of neutral molecules like HCN. rsc.org The substituents on the ring significantly direct the fragmentation pathways.
Loss of a Methyl Radical: The methoxy (B1213986) group (-OCH₃) can readily lose a methyl radical (•CH₃), leading to a significant fragment ion at [M-15]⁺.
Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO) to form a fragment at [M-15-28]⁺.
Loss of Chlorine Radical: A peak corresponding to the loss of the chlorine atom (•Cl) might be observed at [M-35]⁺.
Loss of HCN: The quinoline ring itself can undergo cleavage to lose a molecule of hydrogen cyanide (HCN), resulting in a fragment at [M-27]⁺ or from other fragments.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |
| [C₁₀H₇ClFNO]•+ | Molecular Ion | 211 | Confirms Molecular Weight |
| [C₉H₄ClFNO]•+ | Loss of •CH₃ | 196 | Indicates presence of a methoxy group |
| [C₈H₄FNO]•+ | Loss of •CH₃ and CO | 168 | Characteristic of methoxy-aromatics |
| [C₁₀H₇FNO]•+ | Loss of •Cl | 176 | Indicates presence of chlorine |
| [C₉H₇FN]•+ | Loss of •Cl and CO | 148 | Further fragmentation |
This table is based on theoretical fragmentation patterns for similarly substituted quinolines and has not been confirmed by experimental data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic quinoline core and its substituents.
Expected Characteristic IR Absorptions:
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. nih.gov
C-O-C Stretching: The methoxy group should exhibit a strong, characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1050 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.
C-F Stretching: The C-F bond will give rise to a strong absorption band in the 1250-1000 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
A summary of expected IR absorption bands is provided in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C and C=N Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Medium |
This table represents theoretical values based on characteristic functional group absorptions and has not been verified with an experimental spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorptions in the UV-Vis region due to π → π* and n → π* electronic transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands. The quinoline core itself has characteristic absorptions, which will be shifted (either bathochromically or hypsochromically) by the chloro, fluoro, and methoxy substituents. The methoxy group, being an auxochrome, is likely to cause a red shift (bathochromic shift) of the π → π* transition bands.
Expected Electronic Transitions:
π → π Transitions:* These are typically strong absorptions and are expected to appear as multiple bands in the 200-400 nm range for the quinoline system.
n → π Transitions:* These transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker than π → π* transitions and may be observed as a shoulder on the longer wavelength side of the π → π* bands.
Without experimental data, the exact λₘₐₓ values cannot be provided. However, studies on similar quinoline derivatives suggest that the primary absorption bands would likely be observed in the 250-350 nm region. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate information on bond lengths, bond angles, and intermolecular interactions.
To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal:
The planarity of the quinoline ring system.
The precise bond lengths of C-Cl, C-F, C-O, and bonds within the aromatic system.
The bond angles, confirming the geometry of the molecule.
The conformation of the methoxy group relative to the quinoline ring.
The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or halogen bonding.
Based on crystallographic data of related methoxyquinolines, it is expected that the quinoline ring system would be largely planar. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to confirm the empirical formula and assess the purity of the sample.
The theoretical elemental composition of this compound (C₁₀H₇ClFNO) is calculated based on its molecular formula and the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 56.76% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.33% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.75% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.98% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.62% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.56% |
| Total | 211.623 | 100.00% |
Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% margin, to validate its empirical formula.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluoro 4 Methoxyquinoline
Computational Elucidation of Reaction Mechanisms and Pathways
Modeling Solvent Effects on Reaction Dynamics
To fulfill the request, published research containing specific calculations and findings for 2-Chloro-6-fluoro-4-methoxyquinoline would be necessary. Without such source material, generating the article would lead to fabrication of data, which is contrary to the core requirement for accuracy.
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational or theoretical investigation papers published solely on the chemical compound “this compound.” The search results yielded studies on related but structurally distinct quinoline (B57606) derivatives, such as 6-chloroquinoline (B1265530) and 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.netresearchgate.netdergipark.org.tr
The principles of computational chemistry, including Molecular Orbital Theory, Density Functional Theory (DFT), and spectroscopic predictions, are powerful tools for understanding molecular properties. semanticscholar.orgnih.gov However, the results of these theoretical investigations—such as the energies of frontier molecular orbitals (HOMO/LUMO), the distribution of electrostatic potential, predicted NMR chemical shifts, and vibrational frequencies—are highly specific to the exact molecular structure being studied. researchgate.netnih.govkarazin.ua The substitution pattern of atoms like chlorine and fluorine, and the position of the methoxy (B1213986) group, significantly influence the electronic structure and, consequently, all computationally derived parameters. dergipark.org.tr
Therefore, extrapolating data from related compounds to describe this compound would be scientifically inaccurate and speculative. Adhering to the strict requirements of providing scientifically accurate and detailed findings focused solely on the target molecule, it is not possible to generate the requested article based on the currently available scientific literature.
Detailed computational studies involving methodologies such as DFT (e.g., B3LYP functional with basis sets like 6-311++G(d,p)), analysis of Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP) surface analysis, and theoretical spectroscopic predictions (NMR, IR, UV-Vis) have not been performed or published for this compound. researchgate.netnih.govresearchgate.net As such, the creation of data tables and in-depth discussion for the specified outline sections cannot be fulfilled at this time.
Synthesis and Characterization of Derivatives and Structurally Modified Analogues of 2 Chloro 6 Fluoro 4 Methoxyquinoline
Systematic Variation of Substituents on the Quinoline (B57606) Core
The functionalization of the 2-Chloro-6-fluoro-4-methoxyquinoline core can be systematically approached by targeting its three key functional groups. Each position offers a unique handle for chemical modification, enabling the synthesis of a broad library of analogues.
The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it a prime site for introducing a variety of substituents.
Nucleophilic Aromatic Substitution (SNAr): The C-2 chloro group can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. Such reactions are foundational for creating analogues with diverse functional groups directly attached to the quinoline core. For instance, reaction with various primary or secondary amines can yield a series of 2-amino-6-fluoro-4-methoxyquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A particularly powerful method for modifying the C-2 position is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chloroquinoline with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base, is highly effective for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups, significantly expanding the structural diversity of the analogues. researchgate.netyoutube.com The general mechanism involves oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
Interactive Table: Examples of Suzuki-Miyaura Coupling at the C-2 Position
| Boronic Acid Partner | Resulting C-2 Substituent | Potential Application Area |
| Phenylboronic acid | Phenyl | Core for larger aromatic systems |
| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) | Modulating lipophilicity |
| 3-Pyridinylboronic acid | 3-Pyridinyl | Introducing H-bond acceptors |
| Thiophene-2-boronic acid | 2-Thienyl | Bioisosteric replacement for phenyl |
| Vinylboronic acid | Vinyl | Dienophile for cycloadditions |
The C-4 methoxy (B1213986) group can also be modified, though the strategies differ from those at the C-2 position. The primary approach involves cleavage of the methyl-oxygen bond to reveal a 4-hydroxyquinoline (B1666331) (or 4-quinolone) intermediate, which is itself a versatile precursor.
O-Demethylation: The ether linkage can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or under specific enzymatic conditions. nih.govnih.gov This O-demethylation reaction is a critical step, converting the methoxyquinoline into 2-chloro-6-fluoroquinolin-4(1H)-one. This transformation not only changes the electronic properties of the molecule but also provides a hydroxyl group that can be used for further functionalization. nih.gov
Functionalization of the 4-Hydroxy Group: The resulting 4-hydroxy group exists in tautomeric equilibrium with its 4-quinolone form. nih.gov This hydroxyl group can be alkylated to introduce different ether side chains or converted into a triflate (-OTf). The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents at the C-4 position, analogous to the chemistry at the C-2 chloro position. rsc.org
Modifying the carbocyclic (benzene) portion of the quinoline presents a different challenge, often requiring C-H activation strategies due to the lower intrinsic reactivity of these positions compared to the C-2 and C-4 positions.
Iridium-Catalyzed C-H Borylation: A state-of-the-art method for functionalizing this ring is the iridium-catalyzed C-H borylation. nih.govelsevierpure.com For 6-fluoroquinolines, this reaction has been shown to be highly regioselective, directing the borylation to the C-7 position. nih.govacs.org The fluorine atom at C-6 is believed to guide the catalyst to the adjacent C-7 position. nih.gov The reaction utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst to convert the C-H bond into a C-Bpin bond (where Bpin is a boronic ester). acs.org This boronic ester is a stable and versatile handle for subsequent Suzuki-Miyaura cross-coupling, allowing for the introduction of a vast array of aryl and heteroaryl substituents at the C-7 position. nih.govfigshare.com
Interactive Table: C-7 Functionalization via Borylation and Suzuki Coupling
| Step 1 Reagents | Intermediate at C-7 | Step 2 Coupling Partner | Final C-7 Substituent |
| [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | -B(pin) | 4-Bromotoluene | 4-Methylphenyl |
| [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | -B(pin) | 2-Chloropyrimidine | 2-Pyrimidinyl |
| [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | -B(pin) | 1-Bromo-4-methoxybenzene | 4-Methoxyphenyl |
| [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | -B(pin) | 3-Bromofuran | 3-Furanyl |
Structure-Reactivity Relationships in this compound Analogues
The reactivity of the this compound core is a direct consequence of its substituent pattern. The electron-withdrawing nature of the ring nitrogen atom and the C-6 fluoro group makes the heterocyclic ring electron-deficient. This deficiency is most pronounced at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. libretexts.org
Introducing different substituents significantly alters the molecule's reactivity. For example:
Replacing C-2 Cl with an electron-donating group (e.g., -NH₂): This would increase the electron density of the pyridine (B92270) ring, potentially deactivating the aromatic ring towards further nucleophilic attack but activating it towards electrophilic substitution, should conditions allow.
Replacing C-2 Cl with an electron-withdrawing group (e.g., -CF₃ via a coupling reaction): This would further decrease the electron density of the entire ring system, enhancing the reactivity of other positions towards nucleophiles.
Modifying the C-7 position: Introducing bulky groups at C-7 could sterically hinder reactions at the C-8 position. The electronic nature of the C-7 substituent would also transmit effects across the aromatic system, influencing the reactivity of the pyridine ring.
Influence of Structural Changes on Electronic Properties
The electronic properties of the quinoline core are highly tunable through synthetic modification. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are directly influenced by the nature of the substituents. rsc.orgsemanticscholar.org
The distribution of electron density across the this compound scaffold is inherently uneven. Computational studies on related quinolines show that electronegative substituents like fluorine and chlorine cause a significant withdrawal of electron density, creating regions that are electron-poor (electrophilic). researchgate.net Conversely, the methoxy group donates electron density through resonance.
Electron Density: The C-2 and C-4 positions are electrophilic due to the influence of the ring nitrogen. The C-6 fluoro and C-2 chloro groups further withdraw electron density from the entire molecule. The C-4 methoxy group partially counteracts this by donating electron density, particularly to the C-3, C-5, and C-7 positions. This complex interplay creates a unique electronic fingerprint that dictates the molecule's reactivity and intermolecular interactions.
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and electronic transition properties. scirp.org A smaller gap generally corresponds to higher reactivity. researchgate.net Structural modifications have predictable effects on this gap.
Interactive Table: Predicted Influence of Substituents on Electronic Properties
| Modification | Nature of Substituent | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
| Replace C-2 Cl with -NH₂ | Strong Electron-Donating | Increase | Slight Increase | Decrease |
| Replace C-2 Cl with -Phenyl | π-Donating/Inductive Withdrawing | Slight Increase | Slight Decrease | Decrease |
| Replace C-4 OMe with -OH | Electron-Donating | Slight Decrease | No significant change | Slight Increase |
| Add -NO₂ at C-7 | Strong Electron-Withdrawing | Decrease | Significant Decrease | Decrease |
| Add -CH₃ at C-7 | Weak Electron-Donating | Slight Increase | No significant change | Slight Decrease |
Analysis of Inductive and Resonance Effects of Peripheral Groups
The chemical reactivity and properties of the this compound scaffold are profoundly influenced by the electronic effects of its three key substituents: the chloro group at the C2 position, the methoxy group at C4, and the fluoro group at C6. Each of these groups exerts a combination of inductive and resonance effects that modulate the electron density across the quinoline ring system.
Inductive Effect (–I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.
2-Chloro Group: Chlorine is an electronegative atom that strongly withdraws electron density from the ring via the inductive effect. Its position on the pyridine ring, alpha to the nitrogen, significantly lowers the electron density at C2.
6-Fluoro Group: Fluorine is the most electronegative element and therefore exerts a very strong electron-withdrawing inductive effect (–I) on the carbocyclic (benzene) portion of the quinoline ring.
4-Methoxy Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.
Resonance Effect (+/–R): This effect involves the delocalization of pi (π) electrons or lone pair electrons across the conjugated system.
2-Chloro Group: The chlorine atom possesses lone pairs of electrons that can be delocalized into the quinoline ring, resulting in a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect typically outweighs the resonance effect.
6-Fluoro Group: Similar to chlorine, fluorine has a weak +R effect due to its lone pairs, but its –I effect is overwhelmingly dominant.
4-Methoxy Group: The oxygen atom's lone pairs can be effectively delocalized into the aromatic ring, creating a strong electron-donating resonance effect (+R). This effect is most pronounced at the ortho and para positions relative to the substituent. In this case, it significantly increases electron density at C3 and C5.
| Substituent and Position | Inductive Effect | Resonance Effect | Overall Electronic Influence |
|---|---|---|---|
| 2-Chloro | Strongly Withdrawing (–I) | Weakly Donating (+R) | Net Electron-Withdrawing |
| 4-Methoxy | Moderately Withdrawing (–I) | Strongly Donating (+R) | Net Electron-Donating |
| 6-Fluoro | Very Strongly Withdrawing (–I) | Weakly Donating (+R) | Net Electron-Withdrawing |
Rational Design Principles for Novel Quinoline Scaffolds with Tuned Chemical Properties
The rational design of novel compounds based on the this compound scaffold involves strategic modifications to tune its chemical and physicochemical properties for specific applications. mdpi.combenthamdirect.comnih.gov The existing functional groups serve as versatile handles for chemical manipulation, allowing for the systematic alteration of the molecule's characteristics. benthamdirect.com
Key principles for the rational design of new derivatives include:
Modification at the C2 Position: The 2-chloro group is a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. Replacing the chlorine atom can modulate the electronic properties of the pyridine ring, influence steric bulk, and introduce new hydrogen bonding capabilities. For instance, substituting the chloro group with an amino group would significantly alter the basicity and electronic distribution of the molecule.
Manipulation of the C4-Methoxy Group: The methoxy group can be readily demethylated to yield the corresponding 4-hydroxyquinoline, also known as a quinolin-4-one. This transformation fundamentally changes the character of the scaffold, introducing a tautomeric keto-enol system and a site for further reactions such as O-alkylation or esterification. The resulting quinolone structure is a common motif in many biologically active compounds.
Functionalization of the Quinoline Core: Positions on the quinoline ring that are currently unsubstituted (e.g., C3, C5, C7, C8) are also targets for modification. Electrophilic aromatic substitution reactions can be directed to specific positions based on the activating or deactivating nature of the existing substituents. For example, the electron-donating 4-methoxy group would likely direct electrophiles to the C3 and C5 positions.
By systematically applying these principles, novel quinoline scaffolds can be developed with precisely tuned properties. For example, a medicinal chemistry campaign might focus on building a library of C2-amino derivatives to explore structure-activity relationships, while a materials science approach might involve creating C4-ether analogues with different chain lengths to modify solubility and photophysical properties. benthamdirect.comnih.gov
| Modification Site | Potential Reaction | Example Modifier | Anticipated Effect on Chemical Properties |
|---|---|---|---|
| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | Introduces basic center, H-bond donor/acceptor sites. |
| C2-Chloro | Suzuki or Stille Coupling | Aryl Boronic Acids | Increases π-conjugation, modifies steric profile. |
| C4-Methoxy | Ether Cleavage (Demethylation) | HBr or BBr₃ | Forms 4-hydroxyquinoline (quinolone), introduces acidic proton. |
| C3 Position | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Introduces a new handle for further cross-coupling reactions. |
| C5/C7 Positions | Nitration/Sulfonation | HNO₃/H₂SO₄ | Introduces strongly deactivating groups, potential for reduction to amino group. |
2 Chloro 6 Fluoro 4 Methoxyquinoline As a Key Synthetic Intermediate
Role as a Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-chloro-6-fluoro-4-methoxyquinoline as a precursor lies in its ability to undergo facile transformations at the C2 position, enabling the introduction of various substituents and the construction of intricate molecular frameworks. The electron-withdrawing nature of the quinoline (B57606) ring system activates the C2-chloro group towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, to furnish 2-substituted quinoline derivatives.
Furthermore, the chloro substituent is an excellent participant in transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex organic molecules, including those with potential biological activity. For instance, the coupling of this compound with arylboronic acids (Suzuki coupling) would lead to the formation of 2-aryl-6-fluoro-4-methoxyquinolines, a scaffold found in various biologically active compounds.
The following table illustrates the potential of this compound as a precursor in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-6-fluoro-4-methoxyquinolines |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-6-fluoro-4-methoxyquinolines |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | 2-Amino-6-fluoro-4-methoxyquinolines |
Application as a Building Block for Diverse Heterocyclic Systems
The inherent reactivity of this compound also positions it as a valuable building block for the construction of diverse heterocyclic systems. The quinoline nucleus itself can serve as a scaffold upon which other rings can be fused. The reactive C2-chloro group is the primary site for initiating such annulation reactions.
For example, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. A reaction with a hydrazine (B178648) derivative could, through a nucleophilic substitution followed by an intramolecular cyclization, yield a pyrazolo[3,4-b]quinoline derivative. Similarly, reaction with a molecule containing both an amino and a thiol group could pave the way for the synthesis of thiazolo[4,5-b]quinolines. These fused systems are of significant interest in medicinal chemistry due to their often-pronounced biological activities.
The versatility of this compound as a building block is further highlighted by the potential for subsequent modifications of the newly formed heterocyclic rings. The fluorine and methoxy (B1213986) groups on the quinoline core can also influence the reactivity and properties of the final molecule, offering opportunities for fine-tuning the desired characteristics.
Utilization in Multi-Component and Cascade Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org The convergent nature of MCRs offers significant advantages in terms of efficiency and atom economy. nih.gov this compound, with its reactive chloro group, is a prime candidate for inclusion in such reaction strategies.
While specific examples directly involving this compound are not extensively documented, its structural motifs are found in precursors for MCRs. For instance, a related compound, 2,4-dichloro-3-fluoro-6-methoxyquinoline, can be synthesized and subsequently functionalized. researchgate.net The reactivity of the 2-chloro position is well-established in other quinoline systems, where it readily participates in reactions like the Ugi and Passerini multicomponent reactions after conversion to a suitable derivative.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent an elegant approach to increasing molecular complexity. The functional groups present in this compound and its derivatives can be designed to participate in such cascades. For example, a nucleophilic substitution at the C2 position could introduce a side chain capable of undergoing a subsequent intramolecular cyclization onto another position of the quinoline ring, leading to the rapid assembly of polycyclic systems. The strategic placement of the fluoro and methoxy groups can influence the electronic properties of the quinoline ring, thereby modulating the reactivity and outcome of these cascade processes.
The following table provides a hypothetical overview of how this compound could be incorporated into such advanced synthetic strategies:
| Reaction Strategy | Reactants | Potential Product Scaffold |
| Multi-Component Reaction (Ugi-type) | Amine, Isocyanide, Aldehyde (after conversion of chloro group to amino group) | Highly substituted quinolinyl-peptide hybrids |
| Cascade Reaction | Nucleophile with a pendant reactive group | Fused polycyclic quinoline derivatives |
Emerging Research Directions and Future Perspectives in 2 Chloro 6 Fluoro 4 Methoxyquinoline Chemistry
Development of Novel and Efficient Synthetic Routes to Substituted Quinolines
The synthesis of the quinoline (B57606) core is a well-established area of organic chemistry, with classical methods such as the Skraup, Doebner–von Miller, and Friedländer syntheses forming the bedrock of many approaches. mdpi.com However, these methods often suffer from harsh reaction conditions, low efficiency, and the use of toxic reagents. mdpi.com Modern synthetic chemistry is focused on overcoming these limitations, with several promising strategies being applied to the synthesis of highly functionalized quinolines.
Future research will likely focus on the following areas for synthesizing derivatives of 2-Chloro-6-fluoro-4-methoxyquinoline:
C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for creating complex molecules by directly functionalizing carbon-hydrogen bonds. mdpi.comrsc.org Rhodium and copper catalysts, for example, have been used to facilitate cascade C-H activation and heteroannulation reactions to build the quinoline scaffold under mild conditions. mdpi.com This approach offers high atom economy and allows for the introduction of functional groups with high precision, which is crucial for elaborating on the this compound core. mdpi.comrsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. rsc.org These reactions, such as the Povarov reaction, are advantageous for building molecular diversity quickly and efficiently. rsc.orgnih.gov Applying MCR strategies could enable the rapid generation of a library of analogues based on the this compound structure.
Advanced Catalysis: The use of novel catalytic systems continues to drive innovation. This includes heterogeneous catalysts, which offer easier separation and recyclability, and metal nanoparticle-catalyzed reactions that provide excellent atom efficiency. rsc.orgnih.govnumberanalytics.com Ionic liquids are also being explored as "green" alternatives to traditional solvents or as catalysts, often leading to shorter reaction times and higher yields. mdpi.com
Table 1: Comparison of Modern Synthetic Strategies for Quinoline Synthesis
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
|---|---|---|
| C-H Activation | High atom economy, direct functionalization, mild conditions. mdpi.com | Late-stage modification of the quinoline core or its precursors. |
| Multicomponent Reactions | High efficiency, molecular diversity, single-step synthesis. rsc.org | Rapid synthesis of a diverse library of related analogues. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, solvent-free options. rsc.org | Acceleration of key cyclization or substitution steps. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. numberanalytics.comrsc.org | Safer and more efficient large-scale production. |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic routes described above, a deep understanding of reaction mechanisms, kinetics, and the influence of process parameters is essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comstepscience.com The integration of advanced spectroscopic tools for real-time, in-situ monitoring is central to the PAT philosophy and is a key emerging trend in chemical synthesis. rsc.orgpolito.it
For the synthesis of this compound, these techniques allow chemists to "watch" the reaction as it happens, enabling rapid optimization and ensuring process robustness. nih.gov Key spectroscopic methods include:
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the consumption of reactants and the formation of intermediates and products in real-time. mt.comamericanpharmaceuticalreview.com By tracking characteristic vibrational bands, it is possible to gain detailed kinetic information and understand the reaction mechanism without the need for offline sampling. americanpharmaceuticalreview.com
Mass Spectrometry (MS): Online UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can be integrated into flow chemistry setups to provide real-time quantitative results on product formation and impurity profiles. rsc.org High-resolution time-of-flight mass spectrometry (TOF-MS) is particularly useful for identifying and structurally elucidating quinoline derivatives and potential byproducts with high accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging PAT tool that provides detailed structural information directly from the reaction stream. rsc.org It is invaluable for identifying transient intermediates and understanding complex reaction pathways.
Table 2: Spectroscopic PAT Tools for Quinoline Synthesis Monitoring
| Technique | Type of Information Provided | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Functional group changes, reaction kinetics, concentration profiles. americanpharmaceuticalreview.com | Monitoring cyclization, substitution, and other key transformations. |
| Raman Spectroscopy | Molecular vibrations, polymorph analysis, aqueous reaction monitoring. mt.com | Complementary to FTIR, especially for reactions in aqueous media. |
| Online UPLC-MS | Component separation, molecular weight, impurity identification. rsc.org | Real-time purity assessment and optimization of reaction conditions. |
| Flow NMR | Detailed molecular structure, identification of intermediates. rsc.org | Mechanistic studies and unambiguous identification of products in a flow reactor. |
Application of Machine Learning and Artificial Intelligence in Quinoline Synthesis and Property Prediction
Key applications in the context of this compound chemistry include:
Retrosynthetic Analysis: AI-powered tools can propose novel synthetic pathways to a target molecule by working backward from the final structure. researchgate.netnih.gov Trained on millions of published reactions, these models can suggest creative and efficient routes that a chemist might not have considered. acs.org
Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield or minimizing impurities. preprints.orgbeilstein-journals.org This can dramatically reduce the number of experiments needed for process development. beilstein-journals.org
Property Prediction: Deep learning models can predict a wide range of physicochemical and biological properties directly from a molecule's structure. easpublisher.comresearchgate.netmdpi.com For new derivatives of this compound, this allows for the in-silico screening of candidates for desired characteristics (e.g., solubility, electronic properties) before committing to their synthesis. mdpi.com
Autonomous Synthesis: The integration of AI for planning with robotic platforms for execution is leading to the development of "self-driving labs." beilstein-journals.orgsynthiaonline.com These automated systems can design, execute, and analyze experiments in a closed loop, accelerating the discovery and optimization of new molecules and reactions.
Theoretical Prediction and Experimental Validation of Unexplored Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding and predicting the intrinsic reactivity of molecules. nih.govdntb.gov.ua By calculating the electronic structure of this compound, researchers can predict its behavior in chemical reactions before stepping into the laboratory. nih.gov
This synergy between theory and experiment can accelerate discovery by:
Mapping Reactivity Hotspots: DFT calculations can determine various reactivity descriptors, such as Fukui functions and electrostatic potential maps. nih.govresearchgate.net These tools highlight the regions of the molecule most susceptible to electrophilic or nucleophilic attack, guiding the design of regioselective reactions. For instance, such calculations could predict whether a reaction is more likely to occur at the C-8 position of the quinoline ring or via substitution of the chlorine atom at C-2. mdpi.com
Predicting Reaction Barriers: Theoretical calculations can model the transition states of potential reaction pathways, allowing for the estimation of activation energies. researchgate.net This helps in determining the most energetically favorable reaction pathway among several possibilities, saving significant experimental effort.
Elucidating Mechanisms: When unexpected products are formed, DFT can be used to propose and evaluate plausible reaction mechanisms. This deepens the fundamental understanding of the molecule's chemical behavior and can lead to the discovery of entirely new transformations.
Table 3: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Predicted Property | Relevance to this compound |
|---|---|---|
| HOMO/LUMO Energies | Electron-donating/accepting ability, chemical hardness. nih.govrsc.org | Predicts general reactivity and stability. |
| Electrostatic Potential (ESP) | Regions of positive and negative charge. nih.gov | Identifies sites for electrophilic and nucleophilic attack. |
| Fukui Functions | Local reactivity of specific atoms in the molecule. researchgate.net | Pinpoints the most likely atoms to participate in a reaction. |
| Dual Descriptor Δf(r) | Differentiates between nucleophilic and electrophilic sites. researchgate.net | Provides a more nuanced prediction of site selectivity. |
Design and Synthesis of Next-Generation Quinoline-Based Scaffolds for Material Science Applications
While quinoline derivatives have a long history in medicinal chemistry, their unique electronic and photophysical properties make them highly attractive scaffolds for applications in material science. rsc.orgresearchgate.net The quinoline core is an electron-deficient system, which makes it suitable for use as an electron-transporting material. researchgate.net This, combined with its high thermal and chemical stability, opens up possibilities for its use in organic electronics. researchgate.netresearchgate.net
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many quinoline derivatives makes them promising candidates for emissive or electron-transporting layers in OLEDs. nih.govuconn.edu By strategically modifying the substituents on the this compound scaffold, it is possible to tune the emission color, quantum efficiency, and charge-transport properties of the resulting material. acs.org
Organic Photovoltaics (OPVs): The donor-acceptor (D-A) architecture is a cornerstone of modern organic solar cell design. researchgate.net Quinoline-based structures can be designed to act as potent electron acceptors. The specific electronic tuning provided by the fluoro, chloro, and methoxy (B1213986) groups on the target molecule could be exploited to optimize the energy levels for efficient charge separation in an OPV device.
Fluorescent Probes and Sensors: The modular synthesis of quinoline scaffolds allows for the creation of probes where fluorescence properties change in response to a specific analyte or environmental condition, such as pH or the presence of metal ions. nih.govacs.orgnih.gov The this compound core could serve as the basis for a new family of highly sensitive and selective chemical sensors.
The strategic functionalization of the this compound scaffold, guided by computational prediction and enabled by novel synthetic and analytical technologies, holds immense promise for the development of next-generation materials with precisely engineered properties.
Q & A
Q. What are the most reliable synthetic routes for 2-chloro-6-fluoro-4-methoxyquinoline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedländer or Gould-Jacobs cyclization, modified for halogen and methoxy group incorporation. For example, a quinoline core can be assembled by condensing substituted anilines with β-keto esters under acidic conditions (e.g., acetic acid/H2SO4 at 140°C under argon) . Key factors include:
- Halogen positioning : Fluorine and chlorine substituents require careful control of electrophilic substitution steps.
- Methoxy group stability : Use of protecting groups (e.g., acetyl) during synthesis to prevent demethylation under harsh conditions.
Yields typically range from 40–55% for multi-step routes, with purity confirmed via HPLC and <sup>1</sup>H NMR.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve substituent positions and confirm planarity of the quinoline ring. SHELX programs (e.g., SHELXL) are standard for refinement, with C–H···π and π–π interactions often stabilizing the crystal lattice .
- NMR : <sup>19</sup>F NMR identifies fluorine environments, while <sup>13</sup>C NMR distinguishes methoxy (δ ~55 ppm) and carbonyl carbons.
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (C10H6ClFNO).
Q. How do substituent positions (chloro, fluoro, methoxy) affect the compound’s reactivity in further functionalization?
Methodological Answer:
- Electrophilic substitution : The methoxy group at position 4 directs electrophiles to positions 5 and 7, while chlorine at position 2 deactivates the ring.
- Nucleophilic displacement : Fluorine at position 6 can be replaced under basic conditions (e.g., K2CO3/DMF) with amines or thiols .
- Cross-coupling : Suzuki-Miyaura reactions require boronic acids with compatible leaving groups (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., <sup>1</sup>H NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated chemical shifts (B3LYP/6-31G*) with experimental NMR data to identify discrepancies caused by solvent effects or tautomerism.
- Dynamic NMR : Use variable-temperature experiments to detect conformational exchange broadening signals, particularly for methoxy or fluorine groups .
- Crystallographic validation : Overlay X-ray-derived structures with computational models to verify substituent orientations .
Q. What strategies optimize regioselectivity in halogenation or methoxy-group introduction during synthesis?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., amides) to position halogens before methoxylation.
- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., over-halogenation) through controlled heating .
- Catalytic systems : Pd/Cu catalysts improve cross-coupling efficiency for methoxy groups, minimizing dehalogenation .
Q. How does this compound interact with biological targets, and what computational tools predict its binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase). The methoxy group often participates in hydrophobic pockets, while halogens form halogen bonds .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
- Byproduct control : Monitor demethylation or dehalogenation via in-situ IR spectroscopy.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
